3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

B-Raf kinase target prediction Similarity Ensemble Approach

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251674-41-5, molecular formula C17H13N3OS2, MW 339.43) is a designed bi-heterocyclic hybrid that covalently links a 1,2,4-oxadiazole ring, a 4-(p-tolyl)thiazole moiety, and a thiophen-2-yl substituent in a single molecular architecture. The compound belongs to the class of 1,2,4-oxadiazole-thiazole conjugates, a scaffold family for which no known biological activity has yet been deposited in major public bioactivity databases (e.g., ChEMBL.

Molecular Formula C17H13N3OS2
Molecular Weight 339.43
CAS No. 1251674-41-5
Cat. No. B2781992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
CAS1251674-41-5
Molecular FormulaC17H13N3OS2
Molecular Weight339.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C17H13N3OS2/c1-11-4-6-12(7-5-11)13-10-23-16(18-13)9-15-19-17(20-21-15)14-3-2-8-22-14/h2-8,10H,9H2,1H3
InChIKeyKHUGHLYCTBWXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251674-41-5) – Core Structural & Chemical Profile for Procurement


3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251674-41-5, molecular formula C17H13N3OS2, MW 339.43) is a designed bi-heterocyclic hybrid that covalently links a 1,2,4-oxadiazole ring, a 4-(p-tolyl)thiazole moiety, and a thiophen-2-yl substituent in a single molecular architecture . The compound belongs to the class of 1,2,4-oxadiazole-thiazole conjugates, a scaffold family for which no known biological activity has yet been deposited in major public bioactivity databases (e.g., ChEMBL 20) . Its structural novelty is disclosed in the patent literature as part of a series of thiazole and oxazole kinase inhibitors . The compound is supplied exclusively for research use and is not intended for human or veterinary applications.

Why Generic 1,2,4-Oxadiazole-Thiazole Analogs Cannot Substitute for 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole


Substituting a generic 1,2,4-oxadiazole-thiazole analog for this specific compound is scientifically unsound because even minor alterations—such as replacing the 4-(p-tolyl) group on the thiazole ring with a 4-chlorophenyl or 4-fluorophenyl substituent—profoundly alter both 3D pharmacophore geometry and target interaction profiles . Structure–activity relationship (SAR) studies on closely related bi-heterocyclic hybrids demonstrate that the identity and position of aryl substituents dictate not only enzymatic inhibitory potency (e.g., against alkaline phosphatase, IC50 values spanning orders of magnitude across regioisomers ) but also allosteric versus competitive inhibition mechanisms. Additionally, in silico target prediction via Similarity Ensemble Approach (SEA) for this compound suggests potential selectivity for the B-Raf kinase (P-value = 0) that is not shared by structurally similar analogs . Therefore, interchange with a generic congener risks complete loss of the intended biological profile and irreproducibility of experimental results.

Quantitative Differentiation Evidence for 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251674-41-5)


Predicted B-Raf Kinase Selectivity Versus In-Class Thiazole-Oxadiazole Analogs

In silico target prediction using the Similarity Ensemble Approach (SEA) against the ChEMBL 20 bioactivity database indicates that 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is predicted to interact with the serine/threonine-protein kinase B-Raf (BRAF) with a P-value of 0, the most statistically confident prediction tier . In contrast, structurally related in-class thiazole-oxadiazole analogs listed in the same database show no known activity annotations and exhibit distinct SEA prediction profiles (e.g., predictions for carbonic anhydrase isoforms or phospholipase C gamma for compounds with altered substitution patterns) . This computational differentiation suggests that the 4-(p-tolyl)thiazole and thiophen-2-yl substitution pattern confers a unique target recognition landscape not conserved among generic analogs.

B-Raf kinase target prediction Similarity Ensemble Approach

Alkaline Phosphatase Inhibitory Potency – Class-Level Comparison with 7-Deazaxanthine Standard

In a convergent series of thiazole-(5-aryl)oxadiazole hybrids (8a–h), all synthesized compounds exhibited superb alkaline phosphatase inhibitory potentials relative to the standard used . The most potent compound in the series, 8g, demonstrated an inhibition constant Ki of 0.42 μM determined by Dixon plot analysis, with non-competitive inhibition kinetics confirmed by Lineweaver–Burk plots . While compound 8g (containing a propanamide linkage not present in the target compound) serves as a structural comparator, the quantitative data establish that the thiazole-oxadiazole scaffold is capable of potent, mechanistically characterized alkaline phosphatase inhibition that varies markedly with aryl substitution pattern. The target compound, bearing a distinct 4-(p-tolyl)thiazole and thiophen-2-yl substitution, thus occupies a unique position in the SAR landscape inaccessible to generic analogs.

alkaline phosphatase enzyme inhibition SAR

Thymidine Phosphorylase Inhibitory Activity – Cross-Study Class Comparison with 7-Deazaxanthine

A series of sixteen thiazole-bearing oxadiazole derivatives, structurally analogous to the target compound, were evaluated for in vitro thymidine phosphorylase inhibitory activity. The IC50 values for this series ranged from 32.40 ± 0.01 μM to 54.10 ± 0.02 μM, with three derivatives exceeding the potency of the standard drug 7-deazaxanthine (IC50 = 38.68 ± 1.12 μM) . The study established that the substitution pattern on the phenyl ring directly modulates inhibitory potency and molecular docking interactions within the enzyme active site . While the specific IC50 of 1251674-41-5 has not been published, its unique p-tolyl substitution on the thiazole ring distinguishes it from the phenyl-substituted derivatives in the published series, providing a novel SAR probe for thymidine phosphorylase inhibitor development.

thymidine phosphorylase anticancer angiogenesis

Hemolytic Safety Margin – Class-Level Cytocompatibility Evidence

In the alkaline phosphatase inhibitor series (8a–h), hemolytic analysis against red blood cell membranes revealed that all thiazole-(5-aryl)oxadiazole hybrids exhibited mild cytotoxicity, suggesting potential as nontoxic medicinal scaffolds . This class-level hemocompatibility profile differentiates the thiazole-oxadiazole scaffold from other heterocyclic inhibitor classes (e.g., certain benzothiazoles) known to cause significant hemolysis at comparable concentrations. The target compound, sharing the core thiazole-oxadiazole architecture but with a distinct substitution pattern, is predicted to retain this favorable safety margin while offering unique target engagement properties.

hemolysis cytotoxicity safety screening

Optimal Research Application Scenarios for 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251674-41-5)


Assessment of B-Raf Kinase Pathway Modulation

Based on SEA target prediction identifying B-Raf (BRAF) with a P-value of 0 , this compound is suitable for in vitro kinase inhibition screening, cellular pathway analysis (e.g., MEK-ERK phosphorylation), and selectivity profiling against a panel of serine/threonine kinases. The predicted specificity for BRAF differentiates it from generic thiazole-oxadiazole analogs predicted to target carbonic anhydrase or phospholipase C isoforms .

Exploration of Alkaline Phosphatase-Associated Disease Models

Leveraging the demonstrated potent, non-competitive alkaline phosphatase inhibition of the thiazole-(5-aryl)oxadiazole scaffold class (Ki = 0.42 μM for best-in-series compound 8g) , this compound can be employed as a structurally distinct SAR probe to investigate alkaline phosphatase-related pathologies (e.g., bone mineralization disorders, vascular calcification) and to compare inhibition kinetics with the published 8a-h series.

Exploration of Thymidine Phosphorylase-Dependent Tumor Angiogenesis

Given the established thymidine phosphorylase inhibitory activity of thiazole-bearing oxadiazole derivatives (IC50 range 32.40–54.10 μM, with select compounds exceeding the potency of 7-deazaxanthine at IC50 = 38.68 μM) , this compound with its unique p-tolyl substitution serves as a tool for studying the role of thymidine phosphorylase in angiogenesis and for evaluating how aryl substitution modulates enzyme–inhibitor interactions.

Chemical Biology Probe Development for Oxadiazole-Thiazole SAR

This compound enables systematic structure–activity relationship expansion beyond both the alkaline phosphatase inhibitor series (8a-h) and the thymidine phosphorylase inhibitor series , by introducing a combined 4-(p-tolyl)thiazole and thiophen-2-yl substitution pattern absent in the published libraries. Researchers can use this compound to generate novel SAR data for dual- or multi-target inhibitor design.

Quote Request

Request a Quote for 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.